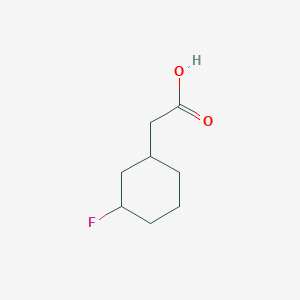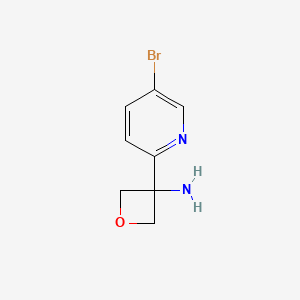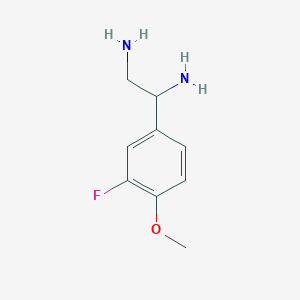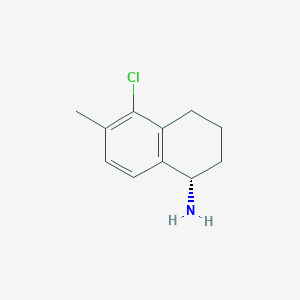![molecular formula C9H9BrO2 B13030319 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine: is a heterocyclic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is characterized by a bromine atom attached to a benzo-dioxepine ring system, which is a fused ring structure containing both benzene and dioxepine rings. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine typically involves the bromination of 2,3-dihydro-5H-benzo[E][1,4]dioxepine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex or simplified structures, respectively.
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it relevant in the development of new drugs. Its brominated structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine depends on its specific application. In general, the bromine atom can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved would vary based on the specific derivatives and their intended use.
Comparación Con Compuestos Similares
- 8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine
- 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine
Comparison: this compound is unique due to its specific ring structure and the presence of the bromine atom. Compared to similar compounds, it offers distinct reactivity and potential for modification, making it a versatile intermediate in organic synthesis. Its unique structure allows for the exploration of new chemical and biological properties, setting it apart from other brominated aromatic compounds.
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
8-bromo-3,5-dihydro-2H-1,4-benzodioxepine |
InChI |
InChI=1S/C9H9BrO2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2 |
Clave InChI |
FFVRGHUMBVJQPH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CO1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
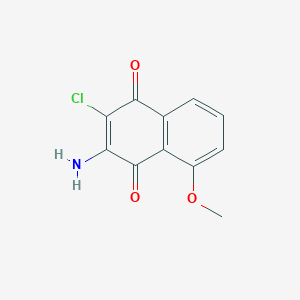

![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
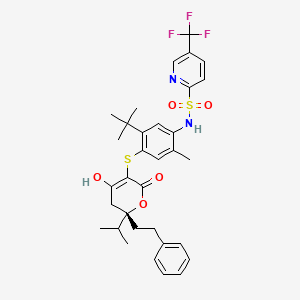
![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)
